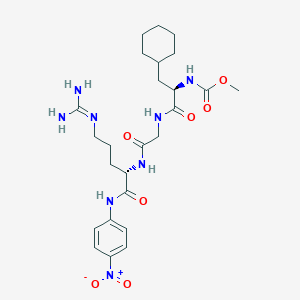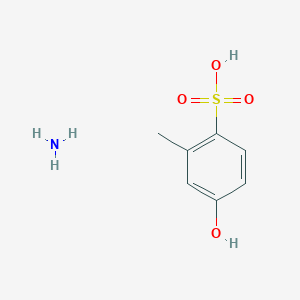![molecular formula C22H31N3O2 B11931660 3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol](/img/structure/B11931660.png)
3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitroso-1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol ist eine komplexe organische Verbindung, die eine Nitrosogruppe, einen Piperidinring und eine Indol-Einheit aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Nitroso-1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Die Nitrosogruppe wird dann durch Nitrosylierungsreaktionen unter Verwendung von Nitrosylierungsmitteln wie Natriumnitrit in sauren Bedingungen eingeführt .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu erhöhen. Dies kann die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Implementierung von Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrosogruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid zu einer Nitrogruppe oxidiert werden.
Reduktion: Die Nitrosogruppe kann mit Reduktionsmitteln wie Natriumborhydrid zu einem Amin reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Essigsäure.
Reduktion: Natriumborhydrid, Ethanol.
Substitution: Elektrophile wie Halogene, Säuren und Alkylierungsmittel.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 3-Nitro-1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol.
Reduktion: Bildung von 3-Amino-1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol.
Substitution: Verschiedene substituierte Indolderivate abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Nitrosogruppe kann kovalente Bindungen mit nukleophilen Stellen in Proteinen und Enzymen bilden und so deren Funktion möglicherweise hemmen. Die Indol-Einheit kann mit verschiedenen Rezeptoren und Enzymen interagieren, deren Aktivität modulieren und zu biologischen Wirkungen führen .
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Electrophiles such as halogens, acids, and alkylating agents.
Major Products Formed
Oxidation: Formation of 3-nitro-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol.
Reduction: Formation of 3-amino-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Piperidin-4-yl-propan-1-ol: Ähnliche Piperidinstruktur, aber es fehlen die Indol- und Nitrosogruppen.
Indol-3-essigsäure: Enthält eine Indol-Einheit, aber es fehlen die Piperidin- und Nitrosogruppen.
Einzigartigkeit
3-Nitroso-1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol ist aufgrund seiner Kombination aus einer Nitrosogruppe, einem Piperidinring und einer Indol-Einheit einzigartig. Diese einzigartige Struktur verleiht eine besondere chemische Reaktivität und potenzielle biologische Aktivitäten, die bei ähnlichen Verbindungen nicht beobachtet werden.
Eigenschaften
Molekularformel |
C22H31N3O2 |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
3-nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol |
InChI |
InChI=1S/C22H31N3O2/c1-15(2)16-7-9-17(10-8-16)24-13-11-18(12-14-24)25-20-6-4-3-5-19(20)21(23-27)22(25)26/h3-6,15-18,26H,7-14H2,1-2H3 |
InChI-Schlüssel |
XQBNAHDJKLRKQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(CC1)N2CCC(CC2)N3C4=CC=CC=C4C(=C3O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11931583.png)
![(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11931589.png)
![2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propylpurin-2-yl)amino]butan-1-ol](/img/structure/B11931594.png)
![ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate](/img/structure/B11931601.png)

![but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B11931611.png)


![4-[2-[5-(Chloromethyl)-4-[4-(trifluoromethoxy)phenyl]triazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B11931629.png)
![2-[9-Oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate](/img/structure/B11931633.png)
![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]pentanoic acid](/img/structure/B11931653.png)


